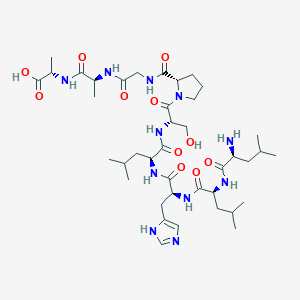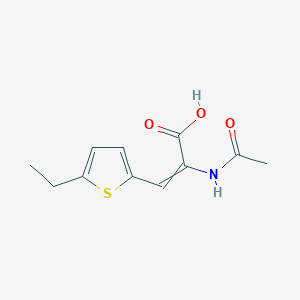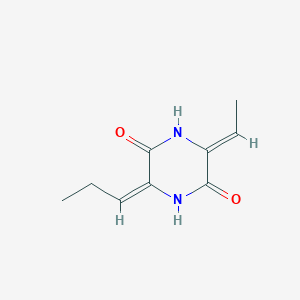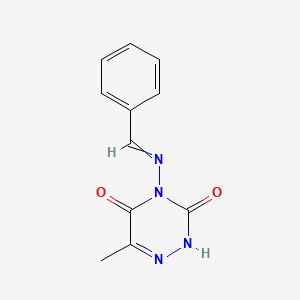
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine is a synthetic peptide composed of four amino acids: glycine, D-phenylalanine, D-phenylalanine, and D-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for D-phenylalanine and D-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. The process is optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of phenylalanine residues.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation/Reduction: Alters the chemical structure of the peptide, potentially leading to modified peptides with different properties.
Applications De Recherche Scientifique
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide with similar structural features but different stereochemistry.
L-alanyl-glycine: Another dipeptide with a different sequence of amino acids.
D-alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine is unique due to its specific sequence and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Propriétés
Numéro CAS |
644997-09-1 |
|---|---|
Formule moléculaire |
C25H31N5O6 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H31N5O6/c1-16(25(35)36)28-22(32)15-27-23(33)19(12-17-8-4-2-5-9-17)30-24(34)20(29-21(31)14-26)13-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15,26H2,1H3,(H,27,33)(H,28,32)(H,29,31)(H,30,34)(H,35,36)/t16-,19-,20-/m1/s1 |
Clé InChI |
GJZYTGPDEXZZCS-NSISKUIASA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CN |
SMILES canonique |
CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
